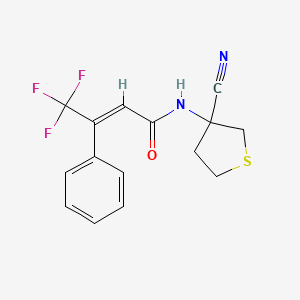
(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide is a useful research compound. Its molecular formula is C15H13F3N2OS and its molecular weight is 326.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is C15H16F3N3OS, with a molecular weight of 343.37 g/mol. The structure features a trifluoromethyl group and a thiolane moiety, which contribute to its unique biological properties.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. Its structural similarity to known inhibitors suggests a potential role in modulating Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies have shown that this compound exhibits significant anti-inflammatory effects in vitro. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antitumor Activity : In cellular models, this compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced apoptosis.
Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a dose-dependent reduction in cytokine production, indicating its potential as a therapeutic agent for inflammatory diseases.
| Dose (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 1200 | 800 |
| 10 | 900 | 600 |
| 50 | 500 | 300 |
Study 2: Antitumor Activity
A separate study focused on the compound's effects on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis significantly compared to control groups.
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound A | 70 | 30 |
| Compound B | 50 | 60 |
Propiedades
IUPAC Name |
(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)12(11-4-2-1-3-5-11)8-13(21)20-14(9-19)6-7-22-10-14/h1-5,8H,6-7,10H2,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGXNFVDNKRSGH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C=C(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(C#N)NC(=O)/C=C(\C2=CC=CC=C2)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














